jacoline N-oxide
Description
Plant Species Containing Jacoline (B191633) N-Oxide
Jacoline N-oxide is characteristic of plants within the Asteraceae family, particularly in the closely related genera Jacobaea and Senecio. universiteitleiden.nltandfonline.comencyclopedia.pub
This compound is a known metabolite in several Jacobaea species. universiteitleiden.nlknaw.nlnih.gov Its presence is well-documented in Tansy Ragwort (Jacobaea vulgaris, formerly Senecio jacobaea), a species native to Europe and western Asia. nih.govtandfonline.comopenagrar.de Studies on hybrids of J. vulgaris and Jacobaea aquatica (Marsh Ragwort) also confirm the presence of this compound, indicating its distribution across different species within the genus. nih.govnih.gov Research has shown that jacoline-like PAs, including the N-oxide form, are consistently found in these plants. nih.govresearchgate.net
The distribution of this compound extends to the genus Senecio. It has been identified in Common Groundsel (Senecio vulgaris). cabidigitallibrary.org The shared chemistry between Senecio and Jacobaea species means they often possess similar profiles of pyrrolizidine (B1209537) alkaloids. universiteitleiden.nlnih.gov In these plants, PAs are predominantly found in their N-oxide form. universiteitleiden.nl
Table 1: Documented Plant Species Containing this compound
| Family | Genus | Species | Common Name |
| Asteraceae | Jacobaea | Jacobaea vulgaris (syn. Senecio jacobaea) | Tansy Ragwort |
| Asteraceae | Jacobaea | Jacobaea aquatica (syn. Senecio aquaticus) | Marsh Ragwort |
| Asteraceae | Senecio | Senecio vulgaris | Common Groundsel |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H27NO8 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
(1R,4S,6R,7R,17R)-4,7-dihydroxy-4-[(1R)-1-hydroxyethyl]-6,7-dimethyl-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione |
InChI |
InChI=1S/C18H27NO8/c1-10-8-18(24,11(2)20)16(22)27-13-5-7-19(25)6-4-12(14(13)19)9-26-15(21)17(10,3)23/h4,10-11,13-14,20,23-24H,5-9H2,1-3H3/t10-,11-,13-,14-,17-,18+,19?/m1/s1 |
InChI Key |
GIQXQZKTWHFVAB-YVLLADMLSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@](C(=O)O[C@@H]2CC[N+]3([C@@H]2C(=CC3)COC(=O)[C@]1(C)O)[O-])([C@@H](C)O)O |
Canonical SMILES |
CC1CC(C(=O)OC2CC[N+]3(C2C(=CC3)COC(=O)C1(C)O)[O-])(C(C)O)O |
Origin of Product |
United States |
Quantitative Variation of Jacoline N Oxide in Plant Tissues and Organs
The concentration of jacoline (B191633) N-oxide is not uniform throughout the plant; it varies significantly between different tissues and organs. In general, PAs are stored in the N-oxide form, which is less toxic to the plant itself but can be converted to the more deterrent tertiary amine form. universiteitleiden.nlknaw.nl
Research on Jacobaea vulgaris reveals a distinct distribution pattern. The roots contain the vast majority of PAs in the N-oxide form, with studies reporting an average of 94.7% of all PAs as N-oxides in root tissues. universiteitleiden.nlresearchgate.netresearchgate.net In contrast, the shoots can exhibit a much higher proportion of the reduced tertiary amine form (jacoline). universiteitleiden.nlknaw.nlnih.gov In certain genetic variants, or "chemotypes," of J. vulgaris known as jacobine-chemotypes, jacoline and its derivatives may be present with more than 20% in the reduced form in shoots. universiteitleiden.nlnih.gov
Further studies have shown that the concentration of jacoline N-oxide can differ between the leaves and flowers of J. vulgaris. One study noted that leaves contained higher concentrations of this compound compared to the flowers. knaw.nl
Table 2: Relative Distribution of this compound and Related PAs in Jacobaea vulgaris
| Plant Organ | Predominant Form | Percentage of Total PAs as N-Oxides | Notes |
| Roots | N-Oxide | ~95% | N-oxides are the primary storage and transport form from the roots. universiteitleiden.nlresearchgate.netresearchgate.net |
| Shoots (Leaves/Stems) | N-Oxide and Tertiary Amine | Variable | The ratio of N-oxide to tertiary amine is genotype-dependent; some chemotypes have higher levels of the reduced (tertiary) form. universiteitleiden.nlknaw.nlnih.gov |
| Flowers | N-Oxide | Variable | Concentrations of this compound have been found to be lower than in leaves. knaw.nl |
Influence of Environmental Factors on Jacoline N Oxide Content in Plants
General Pyrrolizidine (B1209537) Alkaloid Biosynthesis Precursors
The journey to this compound begins with common primary metabolites that serve as the foundational building blocks for all pyrrolizidine alkaloids. The biosynthesis of the characteristic bicyclic necine base core of PAs utilizes polyamines derived from amino acids. rsc.orgnih.gov Studies using radiolabeled compounds have identified L-arginine and L-ornithine as fundamental precursors. nih.govnih.gov
These amino acids are converted into the diamine putrescine, which, along with spermidine, is a key and efficient precursor for the pyrrolizidine ring. rsc.orgnih.gov The first committed step in the PA-specific pathway is the formation of homospermidine from putrescine and spermidine. universiteitleiden.nloup.com This reaction is catalyzed by the enzyme homospermidine synthase (HSS), which is considered the first pathway-specific enzyme in PA biosynthesis. oup.compnas.org The formation of homospermidine is a crucial control point, channeling primary metabolites into the specialized production of PAs. pnas.orgresearchgate.net
Enzymatic N-Oxidation of Tertiary Amine Precursors in Plants
A defining characteristic of pyrrolizidine alkaloid metabolism in plants is the N-oxidation of the tertiary amine necine base. encyclopedia.pub It is widely accepted that PAs are primarily synthesized, stored, and transported within the plant not as tertiary amines (free bases), but as their corresponding N-oxides. universiteitleiden.nlmdpi.commdpi.com This conversion is an enzymatic process that significantly alters the chemical properties of the alkaloids, most notably increasing their water solubility. universiteitleiden.nlmdpi.com This high water solubility makes PA N-oxides suitable for transport via the phloem from the site of synthesis, which is predominantly in the roots, to other parts of the plant, such as the shoots and inflorescences where they accumulate. nih.govuniversiteitleiden.nluab.cat
While the specific enzymes responsible for the N-oxidation of all PA precursors in plants have not been fully characterized, the process is a critical and early step in the metabolic pathway. In insects that sequester PAs, a soluble, NADPH-dependent mixed-function monooxygenase has been identified as responsible for the re-N-oxidation of ingested tertiary PAs. nih.gov It is hypothesized that a similar enzymatic mechanism exists in plants. The N-oxidation occurs on the core alkaloid structure before it undergoes further modifications. universiteitleiden.nl For this compound, this means its direct precursor, jacoline, or an earlier intermediate in the pathway, is converted to its N-oxide form. However, the prevailing model suggests that diversification occurs from a central N-oxide intermediate. universiteitleiden.nlresearchgate.net
Proposed Diversification Pathways Leading to this compound from Core Alkaloids
The vast structural diversity of pyrrolizidine alkaloids found in plants arises from the modification of a central precursor molecule. universiteitleiden.nl In species of the genera Jacobaea and Senecio, this primary product is senecionine (B1681732) N-oxide. universiteitleiden.nlresearchgate.net After its synthesis in the roots, senecionine N-oxide is transported to the aerial parts of the plant, where it undergoes a series of enzymatic transformations to yield the species-specific bouquet of PAs. universiteitleiden.nluniversiteitleiden.nluab.cat
The biosynthesis of this compound is part of the "jacobine-like" PA branch. The pathway from senecionine N-oxide to this compound involves several proposed steps:
Epoxidation: Senecionine N-oxide is converted to jacobine (B1672728) N-oxide. This reaction involves the formation of an epoxide ring on the necic acid portion of the molecule. universiteitleiden.nl
Hydrolysis: It is proposed that jacobine N-oxide can then be hydrolyzed to yield this compound. nih.gov
This diversification process, occurring in the shoots, allows the plant to generate a complex mixture of related alkaloids from a single transported precursor. universiteitleiden.nl Jacobine and its derivatives, including jacoline, are often found together in plants, supporting the model of a shared diversification pathway. universiteitleiden.nlacs.org
Genetic and Transcriptomic Regulation of this compound Biosynthesis
The biosynthesis of this compound is under tight genetic and transcriptomic control, often linked to the plant's developmental stage and response to environmental stresses like herbivory. The regulation occurs at the level of gene expression for the biosynthetic enzymes involved in the pathway.
The gene encoding homospermidine synthase (HSS), the first committed enzyme in the pathway, has been identified as a key regulatory point. pnas.orgresearchgate.net Studies have shown that HSS evolved from deoxyhypusine (B1670255) synthase (DHS), an essential enzyme in primary metabolism, and its expression is often localized to specific tissues and cell types where PA synthesis occurs, such as root endodermis and pericycle cells or the bundle sheath cells of young leaves. oup.compnas.org
Transcriptomic analyses of plants under stress, such as mechanical wounding or insect attack, reveal large-scale changes in gene expression. nih.gov These changes often involve the upregulation of defense-related pathways, including those for secondary metabolite production. The jasmonate signaling pathway is known to be a critical regulator of wound-induced chemical defenses in many plants. nih.gov It is highly probable that the genes encoding the enzymes for the entire this compound pathway, from HSS to the specific tailoring enzymes for diversification, are coordinately regulated as part of a defense-related gene network or regulon. microbiologyresearch.org This network would be controlled by specific transcription factors that bind to the promoter regions of these genes, activating their expression in response to internal developmental cues or external threats. mdpi.comnih.gov While transcriptomic studies have identified thousands of differentially expressed genes in response to stress, the specific transcription factors and regulatory elements controlling the final diversification steps to this compound remain an area for further research. nih.govacs.org
Metabolic Transformations of Jacoline N Oxide in Biological Systems
Biotransformation Processes in Plant Systems
Within plant systems, the transformation of jacoline (B191633) to its N-oxide form is a significant metabolic process. mdpi.com Generally, the majority of pyrrolizidine (B1209537) alkaloids in plants exist as N-oxides. mdpi.com However, the ratio of a PA to its N-oxide can differ depending on the plant species and even the specific plant part. For instance, in the shoots of the jacobine-chemotype of Jacobaea vulgaris, up to 50% of the PAs may be present as tertiary amines like jacoline. mdpi.comuniversiteitleiden.nl This suggests a dynamic equilibrium and enzymatic control over the oxidation state of these alkaloids within the plant.
The conversion of jacoline to jacoline N-oxide is an oxidation reaction. It is hypothesized that the epoxide ring of jacobine (B1672728) can be metabolized through hydrolysis to form this compound. mdpi.com This indicates that the diversification of senecionine-like PAs, a group to which jacoline belongs, occurs through modifications of the N-oxide form rather than the combination of different necine bases and necic acids. mdpi.com The presence of jacoline and its derivatives, such as this compound, jaconine (B1672729), jacozine, and dehydrojaconine, with a significant portion in the reduced tertiary amine form in both shoots and roots, further highlights the complex biotransformation pathways within the plant. universiteitleiden.nl
Microbial and Enzymatic Reduction of Pyrrolizidine Alkaloid N-Oxides
Microbial populations, particularly those in the gastrointestinal tracts of animals, play a critical role in the reduction of pyrrolizidine alkaloid N-oxides back to their tertiary amine forms. researchgate.netfrontiersin.org This reduction is a crucial step as it can convert the less toxic N-oxides into their more toxic parent PAs. thieme-connect.com
Identification and Characterization of N-Oxide Reductases
The reduction of PA N-oxides is an enzymatic process. In ruminants, the microbial community in the rumen rapidly converts PA N-oxides to their corresponding free bases. acs.org For example, after just 30 minutes of incubation in a rumen fluid model, only about 5% of the initial PA N-oxide concentration remained. acs.org This conversion is followed by further biotransformation, including the hydrogenation of both the necine base and the necic acid moiety. acs.org
While specific N-oxide reductases for this compound are not explicitly detailed in the provided results, the general mechanism for PA N-oxide reduction is known to involve various enzymes. In mammals, both intestinal microbiota and liver cytochrome P450 (CYP450) enzymes can reduce PA N-oxides. researchgate.net Studies on other N-oxides, such as quinoxaline-1,4-dioxides, have identified specific N-oxide reduction enzymes like porcine aldehyde oxidase SsAOX1. researchgate.net This enzyme catalyzes the reduction at the N1 position of these compounds. researchgate.net It is plausible that similar enzymes are involved in the reduction of this compound.
Factors Influencing N-Oxide Reduction Rates
Several factors can influence the rate of PA N-oxide reduction. The specific structure of the PA is a significant factor. For instance, in rumen fermentation studies, jacoline was found to be metabolized more slowly than other Senecio PAs like seneciphylline (B43193) and senecionine (B1681732). acs.orgresearchgate.net After 20 hours, a substantial percentage (73 ± 8%) of jacoline was still present. acs.org
The environment in which the reduction occurs also plays a role. In human liver microsomes, the reduction of PA N-oxides is inhibited under oxidative conditions, while the formation of toxic pyrrolic metabolites is decreased under hypoxic conditions. nih.gov The presence of inhibitors of microsomal mixed-function oxidases can also affect the conversion of PAs to their N-oxides and pyrrolic derivatives. tandfonline.com Furthermore, the type of microbial population present is crucial. For example, human intestinal bacteria have demonstrated a high capacity for reducing PA N-oxides. asianpubs.orgresearchgate.net
Mammalian (Non-Human Clinical) Metabolic Fate of this compound
In non-human mammalian systems, this compound undergoes a series of metabolic reactions, primarily in the liver, which determine its biological effects. researchgate.net
Phase I Metabolic Reactions
The initial and critical step in the mammalian metabolism of this compound is its reduction back to the parent tertiary alkaloid, jacoline. researchgate.netacs.org This reaction is mediated by both intestinal microbiota and hepatic enzymes, including cytochrome P450s. researchgate.net Once jacoline is formed, it can undergo further Phase I metabolic reactions.
One major pathway is the bioactivation of jacoline by CYP450 enzymes to reactive pyrrolic intermediates, specifically dehydro-pyrrolizidine (DHP) esters. thieme-connect.comwikipedia.org These reactive metabolites can bind to cellular macromolecules like proteins and DNA, leading to toxicity. researchgate.netwikipedia.org Another Phase I reaction is N-oxidation, where jacoline is converted back to this compound, a process that is generally considered a detoxification pathway. mdpi.comthieme-connect.com The balance between the formation of toxic pyrrolic metabolites and the detoxification through N-oxidation is a key determinant of the susceptibility of a species to PA toxicity. nih.gov For instance, guinea pig liver microsomes were found to have a high rate of pyrrole (B145914) formation from jacobine (a related PA) and a low rate of N-oxide formation, contributing to this species' sensitivity to jacobine. nih.gov
The rate of these metabolic reactions can vary between different PAs. In rat liver microsomes, jacoline was one of four PAs studied where the major metabolites were identified as 6,7-dihydro-7-hydroxy-l-hydroxymethyl-5H-pyrrolizine (DHP) and the corresponding N-oxide derivative. nih.gov
Conjugation Pathways
Following Phase I metabolism, the resulting metabolites can undergo Phase II conjugation reactions, which generally facilitate their excretion from the body. While specific conjugation pathways for this compound are not extensively detailed in the provided results, general pathways for PAs have been identified.
One potential pathway is glucuronidation. Recent studies have shown that PAs can undergo N-glucuronidation, a process catalyzed by uridine (B1682114) diphosphate (B83284) glucuronosyltransferase (UGT) enzymes, particularly UGT1A4 in humans. researchgate.net This pathway involves the reduction of the PA N-oxide to the tertiary amine, which is then conjugated with glucuronic acid. researchgate.net This has been observed for other hepatotoxic PAs like senecionine in various animal species, including rabbits, cattle, sheep, and pigs. researchgate.net It is plausible that jacoline and its metabolites could also follow this conjugation route.
Another important conjugation pathway for the reactive pyrrolic metabolites (DHPs) is their reaction with glutathione (B108866) (GSH), leading to the formation of GSH-DHP conjugates that can be excreted. thieme-connect.com
Chemical Synthesis and Derivatization Strategies for Jacoline N Oxide
Total Synthesis Approaches to Jacoline (B191633) N-Oxide
The complete total synthesis of a complex natural product like jacoline N-oxide is a significant undertaking. In practice, the primary route to obtaining this compound is not through a multi-step total synthesis from simple starting materials, but rather through the semi-synthesis or direct extraction of its tertiary amine precursor, jacoline.
Jacoline is a pyrrolizidine (B1209537) alkaloid naturally produced by various plant species, particularly those in the genus Jacobaea (formerly Senecio). nih.gov The typical workflow involves:
Extraction: Jacoline, along with other alkaloids, is extracted from plant material, such as freeze-dried Jacobaea vulgaris.
Purification: The crude extract is purified using chromatographic techniques to isolate jacoline.
Oxidation: The purified jacoline is then chemically oxidized to yield this compound.
This semi-synthetic approach leverages nature's ability to construct the complex jacoline backbone, making the final conversion to the N-oxide the key synthetic step.
Regioselective Oxidation Methods for Tertiary Amine Precursors
The conversion of the tertiary amine jacoline into this compound is a regioselective oxidation reaction. The pyrrolizidine core of jacoline contains a single tertiary amine, which is the target for oxidation. This transformation is typically achieved using standard oxidizing agents that are effective for converting tertiary amines to their corresponding N-oxides. acs.org
Common methods include the use of peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide (H₂O₂) under controlled conditions. The reaction is generally clean and efficient, with the nucleophilic nitrogen atom of the tertiary amine attacking the electrophilic oxygen of the oxidizing agent. The method described by Christie et al. (1949) and later adapted by others for pyrrolizidine alkaloids serves as a classical approach for this N-oxidation.
In addition to chemical synthesis, this compound is also formed biochemically. In vitro studies using rat liver microsomes have demonstrated that jacoline can be metabolized to its N-oxide derivative, highlighting a biological route to its formation. nih.gov
| Oxidizing Agent | General Conditions | Key Features |
| Hydrogen Peroxide (H₂O₂) | Often used in solvents like glacial acetic acid or methanol (B129727). lew.ronih.gov | An environmentally friendly oxidant with water as the primary byproduct. nih.gov |
| Peroxy acids (e.g., m-CPBA) | Reaction performed in a suitable organic solvent under mild conditions. | A common and effective reagent for N-oxidation of various amines. |
| Microsomal Enzymes | In vitro incubation with liver microsomes. nih.gov | A biochemical method that mimics metabolic pathways. nih.gov |
Synthesis of this compound Analogues and Derivatives
While the direct synthesis of a wide array of this compound analogues is not extensively documented, established synthetic methodologies for other N-oxides can be applied to create novel derivatives. These strategies can involve modifying the jacoline core prior to oxidation or employing different reaction conditions to alter the final product.
Strategies for Analogue Synthesis:
Modification of the Jacoline Skeleton: Functional groups on the jacoline molecule, such as hydroxyl groups, could be chemically modified (e.g., through esterification or etherification) before the N-oxidation step. This would yield a series of analogues with variations on the macrocyclic ring structure.
Advanced Oxidation/Coupling Methods: Modern synthetic methods could be employed to create more complex derivatives. For instance, copper/nitroxyl radical catalyst systems have been used for the regioselective α-oxygenation of other tertiary amines, a technique that could potentially introduce formamide (B127407) groups or other functionalities to the carbon skeleton adjacent to the nitrogen. researchgate.net
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate N-oxide synthesis and improve yields for other heterocyclic systems, such as quinolines. lew.ro This technique could be adapted for the synthesis of this compound or its analogues, potentially reducing reaction times. lew.ro
Cycloaddition Reactions: The N-oxide moiety itself can be a reactive handle. In other systems, deprotonation of N-oxides can generate immonium ylids that undergo [3+2] cycloaddition reactions with alkenes to form new five-membered rings (pyrrolidines), a strategy that could theoretically be used to build novel structures onto the this compound core. researchgate.net
Derivatization Techniques for Analytical Enhancement
Derivatization is the process of chemically modifying an analyte to alter its physicochemical properties, thereby improving its performance in an analytical method. libretexts.org For this compound, this is done to enhance its separability in chromatography or its detectability by spectroscopic methods.
Strategies for Chromatographic Analysis
The direct analysis of pyrrolizidine alkaloid N-oxides by Gas Chromatography (GC) is considered impractical due to their low volatility and thermal instability. nih.gov To overcome this, derivatization techniques such as silylation or acylation are necessary. nih.govnumberanalytics.com
Silylation: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace active hydrogens (on hydroxyl groups) with trimethylsilyl (B98337) (TMS) groups, increasing volatility. nih.govnumberanalytics.com
Acylation: Reagents such as heptafluorobutyric acid (HFBA) can be used to form more volatile ester derivatives. nih.gov
However, Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for analyzing this compound, as it allows for direct detection without derivatization. nih.gov Optimization of LC conditions is crucial for achieving good separation from other related alkaloids.
| Column Type | Mobile Phase | Detection | Reference |
| Waters Acquity BEH C18 | Water/acetonitrile (B52724) gradient with 6.5 mM ammonia (B1221849) (alkaline) | ESI-MS/MS | |
| C18 (100 mm × 2.1 mm) | Water/acetonitrile with formic acid (acidic) | ESI-MS/MS | nih.gov |
| PRP-1 (styrene-divinylbenzene) | Reverse phase conditions | HPLC-UV | nih.gov |
| Waters Xevo TQD (C18) | Methanol/Water | UPLC-MS/MS | rsc.org |
Enhancement of Spectroscopic Detection
While LC-MS/MS provides high sensitivity for this compound, derivatization can be employed to enhance detection for other spectroscopic methods like UV-Visible or fluorescence spectroscopy, particularly since the native molecule lacks a strong chromophore. nih.gov
UV-Visible Detection: Derivatizing agents that introduce a highly conjugated aromatic system can significantly improve UV absorbance. Reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) or 2,4-dinitrofluorobenzene (FDNB) react with amines and alcohols to create strongly absorbing derivatives. libretexts.org
Fluorescence Detection: For higher sensitivity, fluorescent tags can be attached. Reagents such as 9-fluorenylmethyl-chloroformate (FMOC-Cl) react with amines to produce highly fluorescent derivatives. libretexts.org
Mass Spectrometry Detection: Even in MS, derivatization can improve ionization efficiency. For example, attaching a permanently charged group like a quaternary ammonium (B1175870) moiety (e.g., through rhodamine-based reagents) can enhance signal intensity in positive-ion ESI-MS. nih.gov Conversely, reagents like p-toluene sulfonyl isocyanate (PTSI) can be used to improve detection in negative-ion mode. nih.gov
| Derivatization Goal | Reagent Class | Example Reagent | Target Functional Group |
| Enhance UV Absorbance | Aromatic Halides | 2,4-Dinitrofluorobenzene (FDNB) | Amine, Hydroxyl |
| Enhance Fluorescence | Chloroformates | FMOC-Cl | Amine |
| Enhance MS (+) Ionization | Rhodamines | Rhodamine B isothiocyanate | Amine, Hydroxyl |
| Enhance MS (-) Ionization | Isocyanates | p-Toluene sulfonyl isocyanate (PTSI) | Hydroxyl |
Advanced Analytical Methodologies for Jacoline N Oxide Profiling
Extraction and Sample Preparation Techniques for Complex Matrices
The initial and most critical step in the analysis of jacoline (B191633) N-oxide is its efficient extraction from the sample matrix. researchgate.net The choice of extraction technique and solvent is paramount and depends on the sample's nature and the analyte's chemical properties. mdpi.com Given that jacoline N-oxide is a polar compound, polar solvents or acidified aqueous solutions are generally employed for effective extraction. mdpi.commdpi.com
A common approach for plant material involves extraction with a dilute acidic solution, such as 0.1 M sulfuric acid or 2% formic acid, to facilitate the solubilization of pyrrolizidine (B1209537) alkaloids (PAs), including their N-oxide forms. researchgate.net The process is often enhanced by mechanical agitation, ultrasonication, or heating to improve extraction efficiency. mdpi.com Following extraction, centrifugation and filtration are standard procedures to remove solid debris. mdpi.com For more complex matrices like honey, tea, or animal tissues, additional cleanup steps are essential to minimize interferences. researchgate.nettandfonline.com
Solid Phase Extraction (SPE) Protocols
Solid Phase Extraction (SPE) is a widely adopted technique for the cleanup and pre-concentration of this compound from crude extracts. mdpi.comcabidigitallibrary.org It serves to remove interfering substances, thereby simplifying the subsequent chromatographic analysis and enhancing detection sensitivity. cabidigitallibrary.org Various SPE sorbents are utilized, with the selection depending on the specific matrix and the target analytes.
For the analysis of pyrrolizidine alkaloids, including this compound, strong cation exchange (SCX) cartridges are frequently used. cabidigitallibrary.org The basic nitrogen atom in the this compound structure allows for its retention on the SCX sorbent under acidic conditions. After washing the cartridge to remove neutral and acidic interferences, the analyte is eluted with a basic solution, such as methanol (B129727) containing ammonia (B1221849). researchgate.netcabidigitallibrary.org
Reversed-phase (RP) sorbents, like C18, are also employed, particularly for aqueous samples. mn-net.com The protocol typically involves conditioning the cartridge with methanol and water, followed by sample loading. mn-net.com After a washing step, the analyte is eluted with an organic solvent like methanol. mn-net.com
Here is an interactive data table summarizing typical SPE protocols for pyrrolizidine alkaloids:
| Parameter | SCX Protocol | C18 Protocol |
| Conditioning | Methanol, followed by acidic water | Methanol, followed by water mn-net.com |
| Sample Loading | Acidified extract | Neutralized aqueous sample mn-net.com |
| Washing | Acidic water, Methanol | Water mn-net.com |
| Elution | Methanolic ammonia solution researchgate.net | Methanol mn-net.com |
| Purpose | Cleanup of complex matrices like plant extracts and food researchgate.netcabidigitallibrary.org | Cleanup of aqueous samples mn-net.com |
Advanced Sample Cleanup Procedures
For particularly challenging matrices, more advanced cleanup procedures may be necessary to achieve the required level of purity for sensitive analysis. One such technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which involves a two-step process of extraction with an organic solvent and partitioning with salts, followed by dispersive solid-phase extraction (d-SPE) for cleanup. science.gov While broadly used for pesticide residue analysis, its application can be adapted for other analytes in complex food matrices. science.gov
Another approach involves a freezing step of the raw extract, which has been shown to be effective in removing matrix components in the analysis of PAs in foodstuffs. researchgate.net Combining this with a water/acetonitrile (B52724) washing step in the SPE protocol can significantly enhance the cleanup efficiency. researchgate.net For lipid-rich samples, such as milk or fatty tissues, a delipidation step using a nonpolar solvent like n-hexane is often performed prior to SPE. science.govtandfonline.com
Chromatographic Separation Techniques
Following extraction and cleanup, chromatographic techniques are employed to separate this compound from other co-extracted compounds, including other pyrrolizidine alkaloids and their isomers. The choice of chromatographic method is critical for achieving the necessary resolution and sensitivity.
Ultra-High Performance Liquid Chromatography (UHPLC)
Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (UHPLC-MS/MS) is the state-of-the-art method for the analysis of this compound and other PAs. researchgate.nettandfonline.comresearchgate.net UHPLC systems utilize columns with sub-2 µm particles, which provide significantly higher resolution, speed, and sensitivity compared to conventional HPLC. tandfonline.com
A typical UHPLC method for this compound involves a reversed-phase column, such as a C18, with a gradient elution using a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), both containing additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. tandfonline.comrsc.org The high resolving power of UHPLC is particularly advantageous for separating the numerous structural isomers of PAs that often co-occur in samples. mdpi.com
Below is an interactive data table with typical UHPLC parameters for PA analysis:
| Parameter | Typical Conditions |
| Column | Reversed-phase C18, sub-2 µm particle size tandfonline.com |
| Mobile Phase A | Water with 0.1% formic acid and 5 mmol ammonium formate tandfonline.com |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid and 5 mmol ammonium formate tandfonline.comrsc.org |
| Flow Rate | 0.3 - 0.45 mL/min tandfonline.comrsc.org |
| Column Temperature | 35 - 40 °C tandfonline.comrsc.org |
| Detection | Tandem Mass Spectrometry (MS/MS) researchgate.nettandfonline.comresearchgate.net |
Gas Chromatography (GC) with Derivatization Strategies
Gas Chromatography (GC) can also be used for the analysis of pyrrolizidine alkaloids, but it presents challenges for non-volatile and thermally labile compounds like this compound. mdpi.comsigmaaldrich.com Direct analysis of this compound by GC is not feasible due to its low volatility. mdpi.com Therefore, a derivatization step is required to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.com
A common derivatization strategy for PAs involves the reduction of the N-oxides to their corresponding tertiary amines, followed by derivatization of the hydroxyl groups. researchgate.net Silylation is a widely used technique where a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) often with a catalyst like trimethylchlorosilane (TMCS), is used to replace the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.comresearch-solution.com This increases the volatility of the molecule, making it suitable for GC analysis. sigmaaldrich.com
Another approach is acylation, where acyl groups are introduced. researchgate.net Heptafluorobutyric anhydride (B1165640) (HFBA) is a reagent used to create derivatives that are highly sensitive to electron capture detection (ECD). researchgate.net
The following interactive table outlines common derivatization strategies for GC analysis of PAs:
| Derivatization Method | Reagent(s) | Target Functional Group | Resulting Derivative |
| Silylation | BSTFA + TMCS sigmaaldrich.comresearch-solution.com | Hydroxyl groups | Trimethylsilyl (TMS) ether |
| Acylation | HFBA researchgate.net | Hydroxyl and amino groups | Heptafluorobutyryl ester/amide |
High-Speed Counter-Current Chromatography (HSCCC)
High-Speed Counter-Current Chromatography (HSCCC) is a preparative liquid-liquid partition chromatography technique that is particularly useful for the isolation and purification of natural products, including pyrrolizidine alkaloids. aocs.orgtautobiotech.com Unlike solid-support-based chromatography, HSCCC avoids irreversible adsorption of the sample onto a solid stationary phase, leading to high sample recovery. tautobiotech.com
In HSCCC, a two-phase solvent system is used, and the separation is based on the differential partitioning of the analytes between the two immiscible liquid phases. aocs.org The selection of an appropriate solvent system is crucial for a successful separation and is guided by the partition coefficient (K) of the target compounds. tautobiotech.com For preparative purposes, HSCCC can be used to fractionate complex extracts, enriching certain compounds like this compound for further analysis or for use as reference standards. pan.olsztyn.plresearchgate.net
The table below summarizes key aspects of HSCCC for the separation of natural products:
| Parameter | Description |
| Principle | Liquid-liquid partition chromatography without a solid support aocs.org |
| Solvent System | Biphasic liquid system (e.g., n-hexane/ethyl acetate/methanol/water) researchgate.net |
| Mode of Operation | Head-to-tail or tail-to-head elution pan.olsztyn.pl |
| Key Advantage | High sample loading capacity and no irreversible adsorption aocs.orgtautobiotech.com |
| Application | Preparative separation and purification of natural products pan.olsztyn.plresearchgate.net |
Mass Spectrometry (MS) Applications
Mass spectrometry is a cornerstone in the analysis of this compound due to its high sensitivity and specificity.
Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) is the preferred method for the detection and quantification of this compound. This technique allows for the separation of this compound from its tertiary amine counterpart, jacoline, and other related alkaloids without requiring additional chemical derivatization steps.
The analysis is typically performed using a reversed-phase column, such as a C18 column, with a gradient elution of water and acetonitrile containing a modifier like formic acid or ammonia to ensure optimal ionization. rsc.org Positive electrospray ionization (ESI) is commonly used, and the compound is often detected as its protonated molecule [M+H]⁺. nih.gov In tandem MS, multiple reaction monitoring (MRM) is employed for quantification, which involves monitoring specific precursor-to-product ion transitions, enhancing the selectivity and sensitivity of the analysis. For instance, a validated UPLC-MS/MS method has been developed for the quantification of various pyrrolizidine alkaloids, including this compound, in environmental soil and water samples. rsc.orgrsc.org Similarly, sensitive LC-MS/MS methods have been established for the determination of numerous pyrrolizidine alkaloids and their N-oxides in cow's milk. researchgate.netnih.gov
Table 1: Exemplary LC-MS/MS Parameters for this compound Analysis
| Parameter | Condition | Source |
|---|---|---|
| Chromatography | ||
| Column | Waters Acquity BEH C18 UPLC (150 × 2.1 mm, 1.7 µm) | |
| Mobile Phase | Water/acetonitrile gradient with 6.5 mM ammonia | |
| Flow Rate | 0.4 mL/min | |
| Column Temperature | 50 °C | |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | |
| Precursor Ion (m/z) | 385.18 | |
| Product Ion (m/z) | 368.15 |
High-resolution mass spectrometry (HRMS) is a powerful tool for the structural elucidation of this compound. It provides highly accurate mass measurements, which allow for the determination of the elemental composition of the molecule and its fragments. This level of accuracy is critical in distinguishing between compounds with the same nominal mass but different elemental formulas. HRMS instruments, such as the LTQ Orbitrap XL, have been used to analyze related compounds like jacobine (B1672728) N-oxide, providing detailed fragmentation data that aids in confirming the structure. nih.govmassbank.eumassbank.eu The precise mass of the protonated molecule [M+H]⁺ for this compound is 385.17366682 Da. nih.gov This information, combined with fragmentation patterns obtained through techniques like collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), helps to confirm the identity and structure of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural characterization of this compound. Both ¹H and ¹³C NMR are used to elucidate the complete chemical structure. The presence of the N-oxide functional group causes a characteristic downfield shift in the signals of adjacent protons and carbons in the ¹H and ¹³C NMR spectra, respectively, when compared to the parent amine, jacoline. acs.org While NMR requires higher concentrations of the analyte compared to MS techniques, it provides unambiguous structural information. For confirmation of a synthesized compound, cross-referencing the obtained spectral data with literature values is a standard practice.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the case of this compound, IR spectroscopy can confirm the presence of the N-oxide moiety. The N⁺-O⁻ bond typically shows a characteristic stretching vibration in the IR spectrum. For aliphatic N-oxides, this band is generally observed around 930 cm⁻¹. acs.org The presence of this absorption band provides evidence for the N-oxide functional group within the jacoline structure.
Quantitative Analysis and Method Validation
The development of robust and validated quantitative methods is essential for the accurate determination of this compound concentrations in various samples. These methods are typically based on LC-MS/MS due to its high sensitivity and selectivity. rsc.org Method validation ensures the reliability of the analytical data and typically involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. rsc.orgtandfonline.com
For example, a UPLC-MS/MS method for analyzing pyrrolizidine alkaloids in soil and water was validated for linearity up to 1000 μg L⁻¹, with instrument LODs in the range of 2–7 μg L⁻¹ and LOQs between 5–9 μg L⁻¹. rsc.orgrsc.org Another study focusing on bovine milk determined LOD and LOQ for this compound using a calibration curve method, ensuring reliable quantification at low levels. tandfonline.com Such validated methods are crucial for monitoring the presence of this compound in the food chain and the environment. wur.nlwur.nltandfonline.com
Ecological and Chemotaxonomic Significance of Jacoline N Oxide
Role in Plant Defense Against Herbivores
Pyrrolizidine (B1209537) alkaloids (PAs), including jacoline (B191633) N-oxide, are primarily recognized as chemical defense compounds that plants produce to deter herbivores. nih.gov The N-oxide form is generally more abundant in plants than the tertiary amine form. nih.govuniversiteitleiden.nl
The concentration of jacoline N-oxide has been directly linked to plant resistance against certain herbivores. In studies of Senecio hybrids, thrips-resistant varieties were found to have significantly higher amounts of jacobine (B1672728) N-oxide and jaconine (B1672729) N-oxide, particularly in the younger leaves. nih.govresearchgate.net This indicates a direct correlation between the presence of these compounds and the plant's ability to resist herbivory. nih.gov The accumulation of this compound, as part of the plant's chemical defense arsenal, is a key trait associated with resistance to generalist herbivores. ebi.ac.uk
Impact on Insect Herbivore Feeding Behavior
Interplay with Other Plant Secondary Metabolites
This compound is part of a complex mixture of PAs found within plants. nih.govnih.gov The biosynthesis of this compound is believed to occur through the modification of other PAs. nih.govresearchgate.net It is hypothesized that jacobine, another PA, undergoes metabolization through hydrolysis or the addition of hydrochloric acid to yield this compound or jaconine N-oxide, respectively. nih.govmdpi.commdpi-res.com This suggests an intricate biochemical network where the production of one compound is dependent on another.
Chemotaxonomic Marker for Plant Identification and Classification
The presence and profile of pyrrolizidine alkaloids, including this compound, serve as important chemotaxonomic markers for the identification and classification of plants, particularly within the genus Senecio and the tribe Senecioneae. doaj.orgscribd.commdpi.comscielo.org.mxscispace.com The specific array of PAs can be characteristic of a particular species or group of species, aiding taxonomists in delineating and understanding the relationships between different plant taxa. doaj.orgscielo.org.mx For instance, the isolation of specific PAs from various Senecio species has been highlighted for its chemotaxonomic importance. doaj.orgscispace.com The chemical composition of these plants, including the presence of this compound, aligns with their taxonomic classification. scielo.org.mx
Table 1: Presence of Pyrrolizidine Alkaloids in select Senecio species
| Species | Pyrrolizidine Alkaloids Identified |
| Senecio erucifolius | senecionine (B1681732), integerrimine, retrorsine, seneciphylline (B43193), spartioidine |
| Senecio othonnae | senecionine, integerrimine, seneciphylline, spartioidine |
| Senecio wagneri | senecionine, seneciphylline |
| Senecio subalpinus | senecionine, integerrimine, retrorsine, seneciphylline |
| Senecio carpathicus | senecionine, seneciphylline |
| Senecio paludosus | senecionine, retrorsine, seneciphylline |
| Senecio rupestris | senecionine, retrorsine, seneciphylline |
Source: Adapted from Mandic et al. doaj.org
Dynamics of N-Oxide Accumulation in Response to Environmental Stressors
The accumulation of plant secondary metabolites, including this compound, can be influenced by various environmental stressors. nih.gov Abiotic factors such as drought, salinity, and nutrient availability can affect the production and concentration of these compounds. nih.govresearchgate.net For example, root herbivory has been shown to alter the concentration and composition of PAs in the shoots of Jacobaea vulgaris. researchgate.net In some cases, stress can lead to a decrease in the concentration of less toxic N-oxide PAs in the shoots. researchgate.net Conversely, other studies suggest that environmental stress can stimulate the production of defense-related compounds. nih.govresearchgate.net The plant's response to stress involves complex signaling pathways that can trigger the accumulation of specific metabolites to enhance its resilience. nih.govnih.gov The dynamics of this compound accumulation under different environmental conditions is an area that warrants further investigation to fully understand its ecological role.
Molecular Mechanisms of Interaction of N Oxide Functionalities General and Potential Relevance to Jacoline N Oxide
Redox Reactivity and Enzymatic Pathways of N-Oxide Interconversion
The transformation between the tertiary amine (the parent PA) and its N-oxide form is a critical determinant of biological activity. Jacoline (B191633) N-oxide, like other PA N-oxides (PANOs), is subject to redox reactions within biological systems.
The conversion of jacoline to jacoline N-oxide is an oxidation reaction. In plants, the ratio of jacoline to its N-oxide can vary depending on the plant's genotype, suggesting enzymatic control over this oxidation state. This N-oxidation is generally considered a detoxification pathway in plants, as the N-oxides are typically less biologically active than their tertiary amine counterparts. nih.gov
Conversely, the reduction of this compound back to its parent compound, jacoline, is a crucial activation step for toxicity. This reduction can be chemically induced by agents like sodium metabisulfite. More importantly, it occurs enzymatically in mammals. nih.gov Studies on various PANOs have demonstrated that this biotransformation is mediated by both intestinal microbiota and hepatic cytochrome P450 (CYP) monooxygenases. nih.gov Specifically, CYP1A2 and CYP2D6 have been identified as key enzymes in the reduction of some PANOs. nih.gov The reduction process is favored under hypoxic (low oxygen) conditions. acs.org
Once reduced to the parent PA, the molecule can undergo metabolic activation, primarily through oxidation by hepatic CYPs, to form highly reactive pyrrolic metabolites, such as dehydropyrrolizidine alkaloids (DHPAs). nih.govresearchgate.net These reactive metabolites can bind to cellular macromolecules like proteins and DNA, leading to cytotoxicity and genotoxicity. nih.gov Therefore, the redox cycling between the N-oxide and the tertiary amine is a pivotal process governing the toxic potential of compounds like this compound. nih.govresearchgate.net
Table 1: Key Enzymatic Processes in this compound Metabolism
| Process | Description | Key Enzymes/Factors | Resulting Compound | Biological Significance |
| N-oxidation | Oxidation of the tertiary amine of the parent PA. | Plant enzymes (genotype-dependent) | This compound | Generally considered a detoxification step in plants, producing a more polar, less active compound. nih.gov |
| N-oxide Reduction | Reduction of the N-oxide back to the tertiary amine. | Intestinal microbiota, Hepatic CYPs (e.g., CYP1A2, CYP2D6) nih.gov | Jacoline | An activation step, as the parent PA is a substrate for toxic metabolite formation. nih.gov |
| Oxidative Bioactivation | Oxidation of the parent PA to reactive pyrrolic metabolites. | Hepatic CYPs nih.gov | Dehydropyrrolizidine alkaloids (DHPAs) | Highly reactive electrophiles that can form adducts with cellular macromolecules, leading to toxicity. nih.govresearchgate.net |
Influence of N-Oxide Polarity on Bioavailability and Distribution in Biological Systems
The introduction of the N-oxide group significantly increases the polarity and water solubility of the molecule compared to its parent tertiary amine. acs.orgnih.gov this compound is a highly polar, water-soluble, and salt-like compound. nih.gov This change in physicochemical properties has a profound impact on its bioavailability and distribution.
Due to its increased polarity, this compound is thought to be less permeable across biological membranes. nih.gov Studies comparing various PAs and their corresponding N-oxides have consistently shown that the N-oxides have lower oral absorption rates. researchgate.net For example, in Caco-2 cell monolayer models, a common method to assess intestinal permeability, PANOs exhibit significantly lower permeability coefficients than their parent PAs. researchgate.net
This difference in absorption is a key factor contributing to the generally lower acute toxicity of PANOs when ingested compared to their parent alkaloids. nih.govresearchgate.net While the parent PAs can more readily pass through membranes via passive diffusion, the uptake of N-oxides may be more reliant on specific transporter proteins. nih.gov Once absorbed, the distribution in the body is also affected by polarity. The higher water solubility of N-oxides can influence their partitioning into different tissues and their rate of excretion. openagrar.de
Table 2: Physicochemical Properties and Bioavailability of PAs vs. PA N-oxides
| Property | Parent Pyrrolizidine (B1209537) Alkaloid (e.g., Jacoline) | Pyrrolizidine Alkaloid N-oxide (e.g., this compound) | Consequence for Bioavailability |
| Polarity | Lower | Higher nih.gov | N-oxides have lower lipid solubility. |
| Water Solubility | Lower | Higher nih.gov | N-oxides are more readily soluble in aqueous environments. |
| Membrane Permeability | Higher | Lower nih.govresearchgate.net | N-oxides have reduced ability to cross cell membranes by passive diffusion. |
| Oral Absorption | Higher | Lower researchgate.net | The bioavailability of ingested N-oxides is generally lower than that of parent PAs. |
Receptor or Enzyme Binding Interactions (General N-Oxide Mechanisms)
The interaction of N-oxides with biological targets like receptors and enzymes is complex. While the N-oxide form is generally less reactive than the parent amine or its toxic metabolites, it can still participate in specific interactions.
Quorum sensing (QS) is a system of cell-to-cell communication in bacteria, mediated by small signaling molecules. Interfering with QS is a modern strategy to combat bacterial pathogenicity. Some N-oxide-containing compounds have been identified as QS inhibitors. For instance, 4-nitropyridine-N-oxide has been shown to inhibit QS in Pseudomonas aeruginosa, likely by binding to the LasR receptor, a key component in the QS circuit. nih.govacs.org This suggests that the N-oxide moiety can be accommodated in the binding sites of certain bacterial receptors. While there is no direct evidence to date demonstrating that this compound or other PANOs act as QS modulators, the known activity of other N-oxides in this area presents a potential, though currently speculative, field of investigation. nih.govacs.orgresearchgate.net
The direct interaction of this compound with proteins is not well-characterized. However, general principles from other N-oxides and the metabolic fate of PANOs provide some insights.
The primary mechanism of PANO-related protein interaction is indirect, occurring after the N-oxide is reduced to the parent PA and subsequently metabolized into reactive pyrrolic esters (DHPAs). nih.gov These electrophilic metabolites readily bind covalently to nucleophilic groups (containing sulfur, nitrogen, or oxygen) in proteins, forming adducts. nih.gov This adduct formation is a key event in the cellular toxicity of PAs. nih.govacs.org
In its intact N-oxide form, the interactions are non-covalent. The N⁺-O⁻ bond is highly polar and can form strong hydrogen bonds. acs.org Some small molecule N-oxides, like trimethylamine-N-oxide (TMAO), are known as protein-stabilizing osmolytes, though the exact mechanism is debated, with theories suggesting they are either excluded from the protein surface or interact preferentially with the folded state. acs.org Conversely, other research has shown that some N-oxide drugs, like the chemogenetic ligand clozapine (B1669256) N-oxide (CNO), were initially thought to be inert but are now known to be metabolized back to their parent compound (clozapine), which then interacts with a broad range of neuroreceptors. nih.govwikipedia.org This highlights the importance of considering the metabolic conversion of N-oxides when evaluating their interactions with biological receptors. For this compound, it is likely that its most significant interactions with proteins are mediated through its metabolic products rather than direct binding of the N-oxide itself. nih.govnih.gov
Potential as Quorum Sensing Modulators
Structure-Activity Relationship Studies (Focused on Chemical Modification and Bioactivity, Non-Clinical)
Structure-activity relationship (SAR) studies help to understand how the chemical structure of a molecule relates to its biological activity. For PANOs, key structural features influencing activity include the nature of the necine base and the ester side chains. acs.org
Studies on semisynthetic PANOs have shown that the stereochemistry of the necine base and the necic acid can significantly affect antitumor activity. frontiersin.org This indicates that the three-dimensional arrangement of the molecule is critical for its interaction with biological targets.
Chemical modifications that alter the core structure would be expected to impact bioactivity. For instance, changes to the ester groups or the hydroxylation pattern on the necine base or necic acid would alter the molecule's polarity, shape, and how it is recognized by metabolizing enzymes. nih.govacs.org While specific SAR studies focusing on a library of chemically modified this compound derivatives are not extensively documented in public literature, the principles derived from related PAs suggest that modifications to its macrocyclic ester structure or the stereochemistry of its hydroxyl groups would likely lead to significant changes in its biological profile. nih.govfrontiersin.org
Table 3: Structural Features of Pyrrolizidine Alkaloid N-oxides and Their Influence on Bioactivity
| Structural Feature | Influence on Bioactivity | Example/Note |
| N-oxide Group | Increases polarity, reduces membrane permeability, generally lowers acute toxicity compared to the parent amine. nih.govnih.gov | The presence of the N-oxide is a primary determinant of the molecule's pharmacokinetic properties. |
| Necine Base Structure | The type of necine base (e.g., retronecine, otonecine) affects the potential for metabolic activation and toxicity. acs.org | Jacoline has a retronecine-type base, which is associated with hepatotoxicity upon metabolic activation. openagrar.deacs.org |
| Ester Side Chains (Necic Acids) | The structure and esterification pattern (e.g., monoester, macrocyclic diester) influence the reactivity and toxicity of the metabolites. acs.org | Jacoline is a macrocyclic diester, a structural class that contains many highly toxic PAs. acs.org |
| Stereochemistry | The 3D configuration of chiral centers in both the necine base and necic acids impacts biological activity, including antitumor effects. frontiersin.org | Subtle changes in stereochemistry can alter binding to enzymes or receptors. frontiersin.org |
| Ratio of N-oxide to Tertiary Amine | The in-planta ratio affects the overall defensive properties against herbivores. universiteitleiden.nl | This ratio is genotype-dependent in Jacobaea species. |
Future Research Directions in Jacoline N Oxide Chemistry and Biology
Elucidation of Uncharacterized Biosynthetic Enzymes
The biosynthesis of pyrrolizidine (B1209537) alkaloids is a complex process that is not yet fully understood, with several enzymatic steps remaining uncharacterized. While the initial step in the pathway is known, the subsequent transformations leading to the diverse array of PA structures, including jacoline (B191633) N-oxide, are still largely a black box.
The first committed step in PA biosynthesis is the formation of homospermidine from putrescine and spermidine, a reaction catalyzed by homospermidine synthase (HSS) . pnas.org HSS is a well-characterized enzyme that has interestingly evolved multiple times independently in different plant lineages through the duplication of a gene encoding deoxyhypusine (B1670255) synthase (DHS), an enzyme from primary metabolism. pnas.org
Following the formation of homospermidine, a series of oxidation, cyclization, and hydroxylation reactions are presumed to occur to form the necine base backbone. nih.gov However, the specific enzymes catalyzing these transformations have not been definitively identified. Further diversification then occurs through esterification with necic acids and subsequent modifications. For jacoline-like PAs, it is speculated that the epoxide ring of jacobine (B1672728) could be hydrolyzed to form jacoline. nih.gov
A crucial and often terminal step in the biosynthesis is the N-oxidation of the tertiary amine to form the corresponding N-oxide, the predominant form of PAs found in most plant tissues. nih.govuniversiteitleiden.nl This conversion is believed to be catalyzed by a flavin-dependent monooxygenase (FMO) . nih.gov While a specific FMO, senecionine (B1681732) N-oxygenase (SNO), has been identified in the specialist insect herbivore Tyria jacobaeae for the detoxification of ingested PAs, the analogous plant enzyme responsible for the N-oxidation of jacoline and other PAs in Jacobaea species remains uncharacterized. nih.gov Transcriptomic studies in Jacobaea species have identified numerous cytochrome P450 monooxygenases (CYPs) which may be involved in the diversification of PA structures, but their precise roles are yet to be determined. nih.govuniversiteitleiden.nl
Future research should focus on a multi-pronged approach to identify these missing enzymes, combining transcriptomics of PA-producing tissues, proteomics, and functional characterization of candidate genes. frontiersin.organnualreviews.orgresearchgate.net
Table 1: Key Known and Postulated Enzymes in Pyrrolizidine Alkaloid Biosynthesis
| Enzyme/Enzyme Class | Role | Status |
| Homospermidine Synthase (HSS) | Catalyzes the first committed step: formation of homospermidine. | Characterized |
| Diamine Oxidases | Postulated to oxidize homospermidine, initiating cyclization. | Uncharacterized |
| Alcohol Dehydrogenase | Postulated to reduce pyrrolizidine-1-carbaldehyde. | Uncharacterized |
| Cytochrome P450 Monooxygenases (CYPs) | Postulated to be involved in desaturation and hydroxylation of the necine base and diversification of PA structures. | Uncharacterized |
| Acyltransferases | Postulated to catalyze the esterification of the necine base with necic acids. | Uncharacterized |
| Flavin-dependent Monooxygenase (FMO) | Catalyzes the N-oxidation of the tertiary PA to its N-oxide form. | Postulated in plants; uncharacterized for jacoline |
Development of Novel Synthetic Routes and Analogues
The chemical synthesis of complex natural products like jacoline N-oxide presents a significant challenge and an opportunity for methodological innovation. Currently, the preparation of this compound for research purposes typically relies on the oxidation of its tertiary amine precursor, jacoline. This is often achieved using established chemical oxidizing agents such as peracids or hydrogen peroxide. While effective for producing reference standards, these methods are not "novel" and may lack the selectivity required for the synthesis of more complex analogues.
Future research in this area should pursue two main avenues: the development of more efficient and selective total syntheses of jacoline itself, and the exploration of novel biocatalytic and chemoenzymatic methods for both the core structure and its N-oxidation. The use of enzymes as biocatalysts could offer high regio- and stereoselectivity, which is often difficult to achieve with traditional chemical methods. rsc.org For instance, the heterologous expression and engineering of the yet-to-be-identified plant FMO responsible for jacoline N-oxidation could provide a highly specific biocatalyst for this transformation.
Furthermore, the synthesis of This compound analogues is a virtually unexplored field. Creating a library of related compounds with modified necine base or necic acid moieties could be invaluable for structure-activity relationship (SAR) studies. These analogues would be crucial for pinpointing the specific structural features of this compound that are responsible for its ecological functions, such as herbivore deterrence.
Advanced in-situ Analytical Techniques for Dynamic Monitoring
Understanding the dynamic nature of this compound metabolism and allocation within the plant requires analytical techniques that can monitor the compound in living tissues in real-time. The current standard for the quantification of this compound is liquid chromatography-tandem mass spectrometry (LC-MS/MS) , a highly sensitive and specific technique that can distinguish between the N-oxide and its tertiary amine form. nih.gov However, this method requires tissue extraction, which precludes the dynamic monitoring of metabolic fluxes in a living plant.
Future research should focus on the development and application of advanced in-situ analytical techniques. Promising methods include:
Laser Ablation Electrospray Ionization (LAESI-MS) and Laser Desorption Ionization Mass Spectrometry Imaging (LDI-MSI) : These techniques allow for the direct analysis and imaging of metabolites from living tissues with high spatial resolution, providing a snapshot of the compound's distribution within a leaf or other organ. frontiersin.org
Field-Induced Direct Ionization Mass Spectrometry : This approach has been demonstrated for the in vivo and real-time monitoring of secondary metabolites in living organisms and could potentially be adapted for this compound. nih.govpolyu.edu.hk
Genetically Encoded Biosensors : A cutting-edge approach involves the engineering of microbial transcription factors to create highly specific biosensors for target alkaloids. nih.govbiorxiv.orgbiorxiv.org Developing a biosensor for this compound would enable real-time monitoring of its production within plant cells or in engineered microbial systems, which could be a powerful tool for studying pathway dynamics and for metabolic engineering applications. researchgate.nettaylorfrancis.com
These advanced techniques would allow researchers to investigate the temporal and spatial dynamics of this compound in response to ecological cues such as herbivory or pathogen attack, providing a much deeper understanding of its physiological role.
Comprehensive Ecological Role in Broader Interaction Networks
The primary ecological role of pyrrolizidine alkaloids, including this compound, is plant defense against herbivores. nih.govmdpi.com Research has shown that jacoline-like PAs, particularly the N-oxides, are negatively correlated with feeding damage from generalist herbivores like the western flower thrips (Frankliniella occidentalis). ebi.ac.ukuniversiteitleiden.nl Conversely, some specialist herbivores, such as the cinnabar moth (Tyria jacobaeae), are adapted to PAs and may even use them as oviposition cues. nih.govresearchgate.net
However, the full scope of this compound's ecological function within broader interaction networks remains to be elucidated. Future research should move beyond simple plant-herbivore interactions to explore:
Tritrophic Interactions : How does the sequestration of this compound by specialist herbivores affect their predators and parasitoids? PAs can be transferred up the food chain, potentially offering protection to the herbivore against its own enemies. nih.govresearchgate.net
Interactions with Soil Biota : The composition of soil microorganisms can influence the production of PAs in plants. researchgate.net The effect of this compound on below-ground herbivores and microbes is an area ripe for investigation.
Understanding these complex interactions is essential for a holistic view of the ecological significance of this compound.
Systems Biology Approaches to N-Oxide Metabolism in Plants
Key future research directions using a systems biology approach include:
Integrated -Omics Studies : Combining transcriptome and metabolome data from Jacobaea species under different conditions (e.g., with and without herbivore pressure) can help to identify candidate genes involved in the biosynthesis and transport of this compound. frontiersin.org RNA-seq analysis of Jacobaea has already provided a database of potential CYPs that could be involved in PA diversification. nih.govuniversiteitleiden.nl
Metabolic Modeling : Creating computational models of the PA biosynthetic network can help to predict metabolic fluxes and identify key regulatory points. This can guide metabolic engineering efforts to, for example, increase the production of specific desired compounds.
Proteomic Analysis : Investigating the proteome of PA-producing plants can identify not only the biosynthetic enzymes but also regulatory proteins, transporters, and proteins involved in the storage of these alkaloids. researchgate.netfrontiersin.orgnih.gov Post-translational modifications of these proteins, such as S-nitrosation, could also play a regulatory role. mdpi.com
By applying these powerful, high-throughput technologies, researchers can move towards a complete understanding of the life cycle of this compound, from gene to function, within the intricate system of the plant.
Q & A
Q. How can researchers verify the synthesis and structural integrity of Jacoline N-oxide?
To confirm synthesis, combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and elemental analysis for empirical formula validation (e.g., C₁₈H₂₇NO₈). For novel derivatives, include X-ray crystallography to resolve stereochemistry. Known compounds require cross-referencing with literature spectral data and retention times .
Q. What analytical methods are validated for detecting this compound in plant matrices?
Use ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) with online solid-phase extraction (SPE) to minimize manual cleanup. Calibration curves (10–300 µg/kg) in complex matrices like tea show linearity (r² > 0.99) and sensitivity (S/N > 10 at lower limits of quantification). Internal standards (e.g., deuterated analogs) improve accuracy .
| Method | Matrix | LLOQ | Key Parameters |
|---|---|---|---|
| UHPLC-MS/MS + SPE | Plant | 10 µg/kg | r² > 0.99, recovery >85% |
Q. Which structural features distinguish this compound from related pyrrolizidine alkaloids?
Key identifiers include the N-oxide moiety (confirmed via IR spectroscopy at ~1250 cm⁻¹ for N–O stretch) and molecular ion [M+H]⁺ at m/z 385.17. Compare with databases like PubChem or specialized libraries (e.g., Leadscope) to differentiate from isomers like Integerrimine N-oxide .
Advanced Research Questions
Q. How can computational models predict the mutagenic potential of this compound?
Apply structure–activity relationship (SAR) fingerprinting to evaluate substructures linked to DNA reactivity. Public and proprietary data reveal that while the general aromatic N-oxide alert is weak, subclasses like benzo[c][1,2,5]oxadiazole 1-oxide are mutagenic. Use Leadscope’s expert-rule-based model to prioritize high-risk subclasses .
| Subclass | Mutagenic Compounds | Non-Mutagenic | Alert Status |
|---|---|---|---|
| Benzo[c][1,2,5]oxadiazole 1-oxide | 12 | 2 | High |
| Quindioxin derivatives | 8 | 1 | Moderate |
Q. How should researchers address contradictions in this compound transport studies?
In HepG2/Huh7 cells and Oct1-knockout mice, this compound uptake was independent of OCT1 transporters, conflicting with prior hypotheses. To resolve discrepancies:
Q. What methodologies optimize this compound quantification in pharmacokinetic studies?
For plasma/tissue samples:
- Sample Prep : Protein precipitation with acetonitrile (1:3 v/v) followed by SPE for lipid removal.
- Detection : LC-MS/MS with positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM) transitions (m/z 385.18 → 368.15).
- Validation : Include matrix-matched calibration and stability tests (freeze-thaw, room temperature) .
Methodological Considerations
- Experimental Design : Adhere to guidelines for reproducibility (e.g., Beilstein Journal protocols) by detailing controls, replicates, and raw data deposition in repositories like Zenodo .
- Data Interpretation : Use hierarchical SAR analysis to resolve conflicting mutagenicity data and apply Bayesian statistics for risk probability modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
